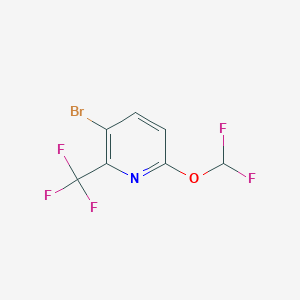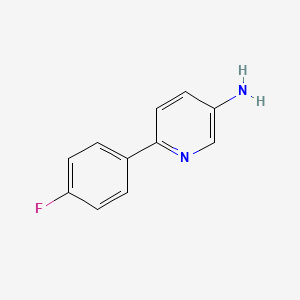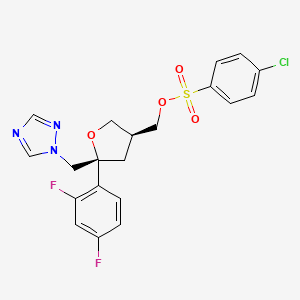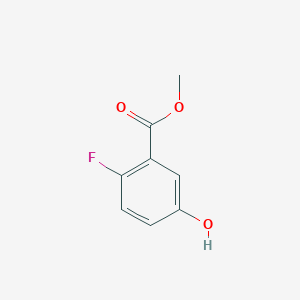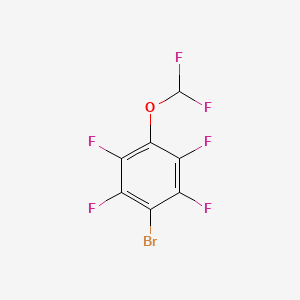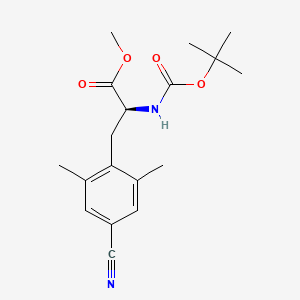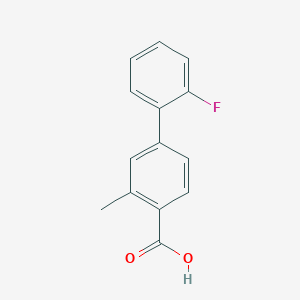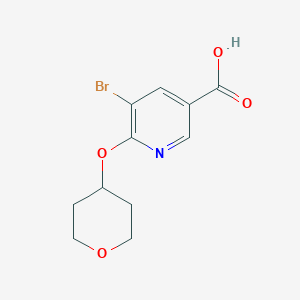
5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid
Übersicht
Beschreibung
5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid is a chemical compound used in diverse scientific research for its multifaceted applications. It is a light green solid .
Synthesis Analysis
The synthesis of 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid can be achieved from METHYL 3-BROMO-2-OXO-2H-PYRAN-5-CARBOXYLATE .Molecular Structure Analysis
The molecular formula of 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid is C11 H12 Br N O4 .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Compounds
Research by Biagetti et al. (2002) explored the synthesis of 5,6-disubstituted 3-methyl-2(2H)-pyranones and 6-substituted 3-methyl-2(2H)-pyranones, which are structurally related to 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid. This research is significant in the field of organic chemistry for the synthesis of complex molecular structures (Biagetti et al., 2002).
Preparation of Stereoselective Compounds
Yonghai Liu et al. (2013) developed an approach for the preparation of specific stereoisomers of compounds involving tetrahydro-2H-pyran, closely related to 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid. This work is pivotal in stereoselective synthesis, crucial in pharmaceutical and chemical industries (Liu et al., 2013).
Novel Green Synthesis Approaches
Areef Mmh et al. (2017) studied the green synthesis of novel pyridine derivatives, including compounds structurally similar to 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid. Their research is a step forward in environmentally friendly chemical synthesis processes (Mmh et al., 2017).
Biotransformation Studies
F. Hsu et al. (2007) conducted a study on the biotransformation of gallic acid, which involved the production of compounds structurally related to 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid. This research is significant in understanding microbial metabolism and its applications in biotechnology (Hsu et al., 2007).
Drug Synthesis and Medical Research
T. Ikemoto et al. (2005) developed a synthesis method for a CCR5 antagonist, which includes structures akin to 5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid. This research is essential in medicinal chemistry for developing new pharmaceuticals (Ikemoto et al., 2005).
Eigenschaften
IUPAC Name |
5-bromo-6-(oxan-4-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c12-9-5-7(11(14)15)6-13-10(9)17-8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYWFJMSRJYXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



